Methyl 6-pyrrolidinonicotinate
Description
Methyl 6-pyrrolidinonicotinate (CAS 210963-94-3) is a nicotinic acid derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol. Structurally, it features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) attached to the 6-position of the pyridine ring and a methyl ester group at the 3-position . The pyrrolidine moiety enhances its binding affinity and selectivity, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
methyl 6-pyrrolidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-10(12-8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOKTZZFJFFUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383374 | |
| Record name | Methyl 6-pyrrolidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210963-94-3 | |
| Record name | Methyl 6-(1-pyrrolidinyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-pyrrolidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-pyrrolidinonicotinate typically involves the reaction of nicotinic acid with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The esterification process involves the use of methanol as a solvent and an acid catalyst to facilitate the formation of the methyl ester.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and enhances the efficiency of the process. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-pyrrolidinonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of pyrrolidine-substituted amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 6-pyrrolidinonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-pyrrolidinonicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for neurological applications .
Comparison with Similar Compounds
Key Structural Variations and Their Impacts
| Compound Name | Structural Features | Biological Activity/Reactivity | Key Differences from this compound | References |
|---|---|---|---|---|
| Methyl 6-(3-aminoazetidin-1-yl)nicotinate | Azetidine ring (4-membered) with an amino group at position 3 | Enhanced target interaction due to smaller ring strain; distinct metabolic stability | Azetidine vs. pyrrolidine ring size and substituent placement | |
| Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate | Additional methyl group at pyridine position 4 | Modulates cholinergic signaling pathways; potential cognitive-enhancing effects | Methyl substitution at position 4 alters steric interactions | |
| Methyl 6-(pyrrolidin-3-yl)nicotinate | Pyrrolidine nitrogen at position 3 (vs. position 1 in reference compound) | Altered receptor binding due to nitrogen placement; potential selectivity for specific targets | Nitrogen position in pyrrolidine affects electronic properties | |
| Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate | Methyl group at pyridine position 2 | Enhanced enzyme inhibition via steric effects; modified biochemical pathway engagement | Substituent at position 2 influences binding accessibility | |
| Ethyl 6-(pyrrolidin-1-yl)nicotinate | Ethyl ester (vs. methyl ester) | Improved metabolic stability and prolonged half-life; potential for sustained therapeutic effects | Ester group impacts pharmacokinetics |
Critical Research Findings
- Ring Size and Reactivity : Replacing pyrrolidine with azetidine (4-membered ring) increases ring strain, leading to higher reactivity but reduced metabolic stability. This trade-off influences their suitability for specific applications, such as prodrug design .
- Substituent Positioning : Methyl groups at positions 2 or 4 on the pyridine ring alter steric hindrance, affecting binding to targets like acetylcholinesterase or dopamine receptors. For example, the 4-methyl derivative shows promise in modulating cognitive function .
Biological Activity
Methyl 6-pyrrolidinonicotinate is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring attached to a nicotinic acid derivative. Its molecular formula is , and it features a methyl ester group linked to the nicotinic acid moiety. The unique structural features of this compound contribute to its distinct biological properties compared to other nicotinic derivatives.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in various neurotransmitter release and signal transduction pathways. The binding affinity and specificity of this compound for nAChRs suggest potential implications in neuropharmacology, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of various bacterial strains, indicating potential applications in treating infections.
- Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Neuroprotective Effects : Due to its interaction with nAChRs, the compound may also offer neuroprotective benefits, which are currently under investigation for therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds. The following table summarizes key differences in structure and biological activity:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Methyl 6-(pyrrolidin-1-yl)nicotinate | Pyrrolidine ring | Anticholinergic properties |
| Methyl 6-(4-aminopiperidin-1-yl)nicotinate | Piperidine ring | Neuroprotective effects |
| Methyl 5-nitro-2-(pyrrolidin-1-yl)nicotinate | Nitro group | Antimicrobial properties |
| Methyl 6-(1,4-diazepan-1-yl)nicotinate | Diazepane ring | Potential anxiolytic effects |
The structural differences significantly influence the biological activities, highlighting the importance of specific functional groups in determining pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using standard disk diffusion methods. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.
- Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to cell death .
- Neuroprotective Effects : Research focusing on neuroprotection revealed that the compound could mitigate oxidative stress-induced neuronal damage in cell culture models. This suggests therapeutic potential for conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
